molecular formula C21H24N2O3S2 B2978856 N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 477502-78-6

N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2978856
CAS No.: 477502-78-6
M. Wt: 416.55
InChI Key: ADLLDNISKXFOIR-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide is a complex organic compound that features a benzothiophene ring and a benzamide moiety

Preparation Methods

The synthesis of N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene ring, followed by the introduction of the benzamide group. Common synthetic routes include:

    Formation of Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Attachment of Benzamide Group: The benzamide group is introduced via amide bond formation, often using reagents like carbodiimides or acid chlorides.

    Introduction of Dipropylsulfamoyl Group: This step involves sulfonation reactions, where dipropylamine is reacted with sulfonyl chlorides under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include modified benzothiophene derivatives and substituted benzamides.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dipropylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.

Comparison with Similar Compounds

N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide can be compared with other benzothiophene derivatives, such as:

    N-(1-benzothiophen-5-yl)piperidin-3-amine: This compound features a piperidine ring instead of a benzamide group, leading to different chemical and biological properties.

    N-(1-benzothiophen-5-yl)-2-(methylsulfanyl)benzamide: This compound has a methylsulfanyl group, which may alter its reactivity and applications compared to the dipropylsulfamoyl group.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-3-12-23(13-4-2)28(25,26)19-8-5-16(6-9-19)21(24)22-18-7-10-20-17(15-18)11-14-27-20/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLLDNISKXFOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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